molecular formula C16H16ClNO3 B5817839 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No. B5817839
M. Wt: 305.75 g/mol
InChI Key: ZHSHDYJFLJZQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 acts as a selective antagonist of beta-adrenoceptors, specifically beta-1 and beta-2 adrenoceptors. It binds to these receptors, preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing lipolysis and glucose uptake in adipose tissue, and decreasing insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 in lab experiments is its selectivity for beta-adrenoceptors, which allows for more specific investigations of beta-adrenoceptor function. However, one limitation is that 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 is not a perfect antagonist, as it can exhibit partial agonist activity at high concentrations.

Future Directions

There are several potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177. One area of interest is investigating the role of beta-adrenoceptors in metabolic regulation and the development of metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could explore the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 in the treatment of cardiovascular and metabolic diseases.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide and methyl iodide to produce 2-(4-chloro-2-methylphenoxy)acetamide. This intermediate is then reacted with 2-(hydroxymethyl)phenol in the presence of acetic anhydride and pyridine to yield 2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide 12177 has been used in a variety of scientific research studies, including investigations of beta-adrenoceptor function, cardiac physiology, and metabolic regulation. It has also been used as a radioligand for beta-adrenoceptor imaging studies.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-8-13(17)6-7-15(11)21-10-16(20)18-14-5-3-2-4-12(14)9-19/h2-8,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSHDYJFLJZQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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